molecular formula C14H18O4 B8310310 Ethyl 2-(4-methoxybenzyl)-3-oxobutyrate CAS No. 36600-75-6

Ethyl 2-(4-methoxybenzyl)-3-oxobutyrate

Cat. No.: B8310310
CAS No.: 36600-75-6
M. Wt: 250.29 g/mol
InChI Key: YQKWREJHOWIMQE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxybenzyl)-3-oxobutyrate is an ester derivative featuring a 3-oxobutyrate backbone substituted with a 4-methoxybenzyl group at the C-2 position. This compound is structurally characterized by:

  • Ethyl ester group: Enhances solubility in organic solvents and modulates reactivity.
  • 4-Methoxybenzyl substituent: Introduces electron-donating effects via the methoxy group, influencing electronic distribution and steric interactions.
  • 3-Oxobutyrate core: The ketone at C-3 renders the compound reactive in nucleophilic additions, condensations, and enolate-mediated reactions.

Properties

CAS No.

36600-75-6

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl 2-[(4-methoxyphenyl)methyl]-3-oxobutanoate

InChI

InChI=1S/C14H18O4/c1-4-18-14(16)13(10(2)15)9-11-5-7-12(17-3)8-6-11/h5-8,13H,4,9H2,1-3H3

InChI Key

YQKWREJHOWIMQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OC)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • The position and nature of substituents significantly alter electronic effects. The C-2 4-methoxybenzyl group in the target compound may stabilize enolate intermediates more effectively than the C-4 benzyloxy group in Ethyl 4-(benzyloxy)-3-oxobutyrate, due to proximity to the ketone.
  • Steric hindrance : The 4-methoxybenzyl group at C-2 may impose greater steric constraints on nucleophilic attacks compared to the C-4 benzyloxy group.

Methyl 4-Methoxy-3-oxobutyrate

Property This compound Methyl 4-Methoxy-3-oxobutyrate
Ester Group Ethyl Methyl
Substituent 4-Methoxybenzyl at C-2 Methoxy at C-4
Reactivity Enhanced enolate stability due to aryl group Lower steric bulk, faster ester hydrolysis

Key Differences :

  • Ester group size : The ethyl ester in the target compound may slow hydrolysis compared to the methyl ester, enhancing stability under basic conditions.
  • Substituent electronic effects : The 4-methoxy group in methyl 4-methoxy-3-oxobutyrate is electron-donating but lacks the aromatic conjugation present in the 4-methoxybenzyl group of the target compound.

Ethyl (Z)-2-(1-Methylcyclohexyloxyimino)-3-oxobutyrate

This compound, a β-lactamase-stable penicillin precursor , contrasts with the target compound in:

  • Functional groups: An oxyimino group replaces the 4-methoxybenzyl substituent.
  • Stereochemical complexity : The (Z)-configuration introduces geometric isomerism, which is absent in the target compound.
  • Biological activity: The oxyimino group confers β-lactamase resistance, whereas the 4-methoxybenzyl group may serve as a lipophilic moiety in drug design.

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